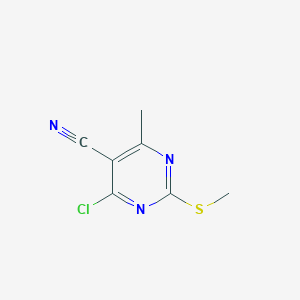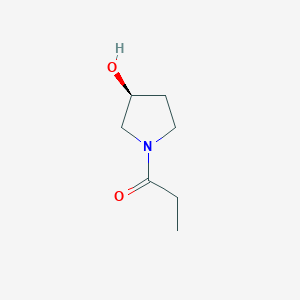
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6ClN3S . It has a molecular weight of 199.66 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 . The compound has a canonical SMILES representation as well: CC1=CC(=NC(=N1)SC)Cl . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyrimidine derivatives can undergo various reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.65 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Synthesis of New Fused Pyrimidines
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is used in the synthesis of new fused pyrimidines. It reacts with hydrazine hydrate to yield 2,4-dihydrazino derivatives, which can further react to form various compounds like ditetrazolo[1,5-a:1′,5′-c]pyrimidine and pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine. These reactions offer pathways to novel pyrimidine structures with potential applications in medicinal chemistry (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Creation of Cyanopyrimidines
The compound is also a precursor in the creation of 2-cyanopyrimidines, a class of compounds with various applications. Through a series of reactions, including oxidation and displacement processes, it can be converted into different cyanopyrimidine derivatives, expanding the range of compounds available for further research and development (Kalogirou & Koutentis, 2019).
Antimicrobial Evaluation
This compound is used as a starting material in the synthesis of various pyrimidine derivatives, some of which have been evaluated for antimicrobial properties. The synthesized compounds show potential in the development of new antimicrobial agents, highlighting the compound's significance in the search for new therapeutics (Abdelghani, Said, Assy, & Hamid, 2017).
Development of Anticancer Agents
Research has also focused on the synthesis of pyrimidine derivatives from this compound that exhibit anticancer properties. These compounds have been tested against various cancer cell lines, indicating their potential as anticancer agents. This application is particularly significant given the ongoing need for effective cancer treatments (Bhale et al., 2022).
Structural and Spectroscopic Studies
The compound has been the subject of structural and spectroscopic studies using quantum chemical methods. These studies provide valuable insights into the molecular structure, electronic charge distribution, and spectral characteristics of the compound, facilitating its application in various research fields (Gupta, Sharma, Virdi, & Ram, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is suggested that the methylthio group in similar compounds can be displaced by cyanide ion , which may indicate a potential reaction mechanism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. For instance, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These interactions are crucial as they can influence the activity of these enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, it upregulates the level of caspase-3, which is a key enzyme in the process of apoptosis . These effects highlight the compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it acts as an ATP mimicking tyrosine kinase inhibitor, which can inhibit the activity of the epidermal growth factor receptor (EGFR) . This inhibition can result in changes in gene expression and cellular functions, making it a potential candidate for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . At optimal dosages, it can effectively inhibit the activity of specific enzymes and proteins, leading to desired therapeutic outcomes. Threshold effects have also been observed, indicating the importance of precise dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic processes within the cell . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes are essential for ensuring the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects effectively.
Properties
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-5(3-9)6(8)11-7(10-4)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSMJMNRTRHBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)




![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)


